2-(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione
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Overview
Description
2-(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione is an organosulfur compound with a unique structure that includes a thiolane ring and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione typically involves the reaction of ethylene oxide with thiolane-1,1-dione under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of ethylene oxide and its subsequent addition to the thiolane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted thiolane derivatives.
Scientific Research Applications
2-(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including as an antioxidant.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione involves its interaction with biological molecules through its thiolane ring and hydroxyethyl group. These interactions can lead to the modulation of various biochemical pathways, including oxidative stress response and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2-hydroxyethyl disulfide: Another organosulfur compound with similar functional groups.
Thiodiglycol: Structurally similar but with different applications and properties.
Properties
CAS No. |
2363114-20-7 |
---|---|
Molecular Formula |
C6H12O3S |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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